Hsd17B13-IN-78
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hsd17B13-IN-78 is a compound that has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of liver diseases. This compound is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13, which is associated with the progression of nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. The inhibition of this enzyme has been shown to have protective effects against liver inflammation and fibrosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-78 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds, which undergo a series of reactions including nitration, reduction, and cyclization.
Functional Group Introduction: The core structure is then modified by introducing functional groups through reactions such as alkylation, acylation, and halogenation. These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and yield
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures are implemented to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Hsd17B13-IN-78 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity and selectivity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may involve alkyl halides and strong bases
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are studied to understand their structure-activity relationships and optimize their therapeutic potential .
科学的研究の応用
Hsd17B13-IN-78 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the enzyme hydroxysteroid 17-beta dehydrogenase 13 and its role in lipid metabolism.
Biology: Investigated for its effects on cellular processes such as lipid droplet formation and inflammation.
Medicine: Explored as a potential therapeutic agent for treating liver diseases, including nonalcoholic fatty liver disease and nonalcoholic steatohepatitis.
作用機序
Hsd17B13-IN-78 exerts its effects by inhibiting the enzyme hydroxysteroid 17-beta dehydrogenase 13. This enzyme is involved in the metabolism of lipids and the formation of lipid droplets in hepatocytes. By inhibiting this enzyme, this compound reduces the accumulation of lipids in the liver, thereby preventing inflammation and fibrosis. The compound interacts with the active site of the enzyme, blocking its catalytic activity and disrupting its function .
類似化合物との比較
Hsd17B13-IN-78 is compared with other inhibitors of hydroxysteroid 17-beta dehydrogenase 13, such as BI-3231. While both compounds inhibit the same enzyme, this compound has been shown to have higher selectivity and potency. Additionally, this compound has unique structural features that enhance its binding affinity and inhibitory activity .
List of Similar Compounds
BI-3231: Another potent inhibitor of hydroxysteroid 17-beta dehydrogenase 13, used in research for its therapeutic potential in liver diseases.
Hsd17B13-IN-45: A related compound with similar inhibitory activity but different pharmacokinetic properties.
Hsd17B13-IN-67: Another analog with modifications to improve selectivity and reduce off-target effects
特性
分子式 |
C21H13Cl2FN4O3 |
---|---|
分子量 |
459.3 g/mol |
IUPAC名 |
4,6-dichloro-N-[3-[(3-fluorophenyl)methyl]-4-oxoquinazolin-5-yl]-5-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2FN4O3/c22-13-8-16(26-19(23)18(13)29)20(30)27-15-6-2-5-14-17(15)21(31)28(10-25-14)9-11-3-1-4-12(24)7-11/h1-8,10,29H,9H2,(H,27,30) |
InChIキー |
URFRWUGGDSWFMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。